2-Phenethyl-1H-benzoimidazol-5-ylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylethyl)-3H-benzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-12-7-8-13-14(10-12)18-15(17-13)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEGXNNENRPZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC3=C(N2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903366 | |
| Record name | NoName_4016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60903366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Phenethyl 1h Benzoimidazol 5 Ylamine and Its Derivatives
Precursor Synthesis and Functionalization Approaches
The primary building blocks for the synthesis of 2-Phenethyl-1H-benzoimidazol-5-ylamine are a substituted o-phenylenediamine (B120857) and a carboxylic acid derivative. The key precursor providing the benzene (B151609) ring of the benzimidazole (B57391) and the eventual 5-amino group is 4-nitro-1,2-phenylenediamine . This intermediate is typically synthesized from 2,4-dinitroaniline (B165453) through selective reduction of one of the nitro groups. A common method for this selective reduction is the use of sodium sulfide (B99878) or ammonium (B1175870) sulfide.
The second key precursor is 3-phenylpropanoic acid , also known as hydrocinnamic acid. This commercially available reagent provides both the carbon atom at the 2-position of the benzimidazole ring and the attached phenethyl moiety. Functionalized derivatives of 3-phenylpropanoic acid can be used to introduce substituents on the phenethyl group, allowing for the synthesis of a variety of analogs.
Core Benzimidazole Ring Formation Methodologies
The cornerstone of the synthesis is the formation of the benzimidazole ring system. The most widely employed method for this transformation is the Phillips condensation reaction . This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and often at elevated temperatures. In the context of synthesizing the target molecule, 4-nitro-1,2-phenylenediamine is reacted with 3-phenylpropanoic acid. The reaction is typically carried out in the presence of a dehydrating agent or a high-boiling solvent to facilitate the removal of water and drive the reaction to completion. Common acidic catalysts include hydrochloric acid or polyphosphoric acid (PPA). adichemistry.com
The mechanism of the Phillips condensation begins with the acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid to form an N-acyl-o-phenylenediamine intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the acyl group. Subsequent dehydration of the resulting dihydrobenzimidazole intermediate leads to the formation of the aromatic benzimidazole ring.
Introduction of the Phenethyl Moiety
The phenethyl group at the 2-position of the benzimidazole core is introduced concurrently with the ring formation. By utilizing 3-phenylpropanoic acid as the carboxylic acid component in the Phillips condensation, the entire phenethyl moiety is incorporated in a single step. The choice of substituted 3-phenylpropanoic acids allows for the direct synthesis of derivatives with modifications on the phenyl ring of the phenethyl group.
Amination and Functionalization at the 5-Position
The final key step in the synthesis of the target compound is the introduction of the amino group at the 5-position. This is achieved through the reduction of the nitro group of the 2-phenethyl-5-nitro-1H-benzimidazole intermediate formed in the Phillips condensation. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and efficient method. umich.edu Other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or sodium dithionite (B78146) (Na2S2O4) can also be used. researchgate.net The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.
Further functionalization of the 5-amino group can be carried out to produce a range of derivatives. For instance, the amino group can undergo acylation, alkylation, or be used as a handle for the introduction of other functionalities.
Reaction Optimization and Parameter Variation Studies
The efficiency of the synthesis of this compound and its derivatives can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, reaction temperature, and reaction time.
For the Phillips condensation, variations in the acid catalyst (e.g., HCl, H2SO4, PPA) and its concentration can affect the reaction rate and yield. The use of microwave irradiation has been shown to accelerate benzimidazole synthesis, often leading to shorter reaction times and improved yields. mdpi.com
In the nitro group reduction step, the choice of catalyst and solvent for catalytic hydrogenation, or the stoichiometry of the reducing agent in chemical reductions, are critical for achieving high yields and minimizing side products.
Below is a data table summarizing the synthesis of a 2-substituted-5-nitro benzimidazole, a key intermediate, under different conditions.
| Entry | Aldehyde/Carboxylic Acid | o-Phenylenediamine | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenylacetic acid | 4-nitro-o-phenylenediamine | 4N HCl | Water | 100 | 20-24 | 65 | umich.edu |
| 2 | p-Fluorophenylacetic acid | 4-nitro-o-phenylenediamine | 4N HCl | Water | 100 | 20-24 | 78 | umich.edu |
| 3 | Various aromatic aldehydes | 4-nitro-1,2-phenylenediamine | Sodium metabisulfite | Dimethoxyethane | Reflux | 48 | Good yields | nih.gov |
Regioselectivity and Tautomeric Equilibration Considerations in Synthesis
For unsymmetrically substituted benzimidazoles, such as this compound, the potential for the formation of regioisomers exists, particularly during N-alkylation or other substitutions on the imidazole (B134444) ring nitrogens. The two nitrogen atoms of the benzimidazole ring (N-1 and N-3) are generally not equivalent, and alkylation can lead to a mixture of N-1 and N-3 substituted products. The regioselectivity of such reactions is influenced by steric and electronic factors of the substituents on the benzimidazole core, as well as the nature of the alkylating agent and the reaction conditions. For instance, the use of different bases and solvents can significantly alter the ratio of the resulting regioisomers.
Furthermore, 5-aminobenzimidazoles can exist in two tautomeric forms, with the hydrogen atom on either the N-1 or N-3 nitrogen atom. This tautomeric equilibrium can be influenced by the solvent and the electronic nature of the substituents. Spectroscopic techniques, such as NMR, coupled with computational studies, are often used to investigate the predominant tautomeric form in solution. nih.govnih.gov
Synthesis of Specific Analogs and Substituted Derivatives
The synthetic strategies outlined above can be adapted to produce a wide array of analogs of this compound. Substituents can be introduced on the phenethyl ring, the benzimidazole core, or the 5-amino group.
The following table provides examples of the synthesis of substituted benzimidazole derivatives, illustrating the versatility of the synthetic methodologies.
| Compound Name | Starting Materials | Key Reaction Step | Reported Yield (%) | Reference |
|---|---|---|---|---|
| 2-Benzyl-5-aminobenzimidazole | 4-nitro-o-phenylenediamine, Phenylacetic acid | Catalytic hydrogenation of 2-benzyl-5-nitrobenzimidazole | Quantitative | umich.edu |
| 2-(p-Fluorobenzyl)-5-aminobenzimidazole | 4-nitro-o-phenylenediamine, p-Fluorophenylacetic acid | Catalytic hydrogenation of 2-(p-fluorobenzyl)-5-nitrobenzimidazole | Quantitative | umich.edu |
| N-((2-(1-(3-(trifluoromethyl)phenyl)ethylamino)-1H-benzo[d]imidazol-4-yl)methyl)methanesulfonamide | 3-Methylbenzene-1,2-diamine, 1-(3-(Trifluoromethyl)phenyl)ethanamine | Multi-step synthesis including cyclodesulfurization | Not specified | symbiosisonlinepublishing.com |
Green Chemistry Principles in this compound Synthesis
The core synthesis of the benzimidazole scaffold, applicable to this compound, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. nih.gov For the target compound, this would involve reacting 1,2,4-triaminobenzene with either 3-phenylpropionaldehyde or 3-phenylpropanoic acid. Traditional methods often require harsh acidic conditions, high temperatures, and hazardous solvents, leading to significant waste and energy consumption. derpharmachemica.com Green chemistry offers a multitude of improvements by focusing on alternative catalysts, energy sources, and reaction media. eprajournals.com
Eco-Friendly Catalysts: A cornerstone of green synthesis is the use of efficient and recyclable catalysts that operate under mild conditions. wisdomlib.org For benzimidazole synthesis, a variety of green catalysts have proven effective:
Heterogeneous Catalysts: Solid acid catalysts like zeolites, alumina-sulfuric acid, and clays (B1170129) (e.g., Montmorillonite K10) offer high efficiency and, crucially, can be easily recovered and reused, minimizing waste. mdpi.comscispace.comnih.gov For instance, a Zinc-Boron Nitride (Zn-BNT) catalyst has been used for synthesizing benzimidazoles under microwave conditions and could be reused eight times with only a 5% loss in activity. nih.gov
Lewis Acids: Milder Lewis acids, such as lanthanide triflates (e.g., Er(OTf)₃) and zinc triflate, have been employed to catalyze the reaction with high yields, often in greener solvents like water. mdpi.comchemmethod.com
Inexpensive and Low-Toxicity Catalysts: Simple, readily available, and environmentally benign catalysts like ammonium chloride, ammonium bromide, boric acid, and ferrous sulfate (B86663) provide an economical and sustainable alternative to more hazardous options. chemmethod.comderpharmachemica.comwisdomlib.orgniscpr.res.in
Alternative Solvents and Solvent-Free Conditions: Recognizing the significant environmental impact of traditional organic solvents, green methodologies prioritize safer alternatives.
Water: As a solvent, water is non-toxic, inexpensive, and readily available, making it an ideal medium for green synthesis. wisdomlib.org
Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) is a highly effective green strategy that reduces waste and simplifies product purification. eprajournals.comresearchgate.netasianpubs.org This can be achieved through grinding or melting the reactants, sometimes with the aid of a solid support like silica. mdpi.comasianpubs.org
Alternative Green Solvents: Ionic liquids and Polyethylene Glycol (PEG) have also been explored as recyclable and less volatile solvent options. mdpi.comchemmethod.com
Energy-Efficient Methodologies: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry.
Microwave Irradiation: This technique dramatically reduces reaction times from hours to minutes and often improves product yields. benthamdirect.comarkat-usa.orgnih.gov Microwave heating is direct and efficient, minimizing energy consumption compared to conventional heating methods. arkat-usa.org Numerous studies report the successful synthesis of benzimidazole derivatives in 5-15 minutes with yields exceeding 90% using microwave assistance, often without any catalyst. nih.govbenthamdirect.com
Ultrasonic Irradiation: Sonication is another energy-efficient method that can promote reactions under mild conditions, offering a green alternative to prolonged heating. researchgate.netekb.eg
The application of these principles leads to synthetic routes that are not only more environmentally responsible but also often more efficient and economical. The one-pot synthesis, which combines multiple reaction steps into a single procedure, further enhances the green profile by minimizing waste and the need for intermediate purification steps. wisdomlib.orgniscpr.res.in
Table 1: Comparison of Conventional vs. Green Synthetic Methods for Benzimidazole Derivatives
| Parameter | Conventional Method | Green Method (Microwave-Assisted) | Reference |
|---|---|---|---|
| Catalyst | Strong acids (e.g., PPA, HCl) | Often catalyst-free or uses mild, recyclable catalysts (e.g., Zeolites, NH₄Br) | derpharmachemica.comscispace.com |
| Solvent | Hazardous organic solvents (e.g., Toluene, Nitrobenzene) | Water, Ethanol, or solvent-free | wisdomlib.orgniscpr.res.inarkat-usa.org |
| Energy Source | Prolonged conventional heating (reflux) | Microwave irradiation | benthamdirect.comarkat-usa.org |
| Reaction Time | Hours to days | 5-15 minutes | nih.govbenthamdirect.com |
| Yield | Variable, often moderate | High to excellent (often >90%) | benthamdirect.com |
| Work-up | Complex, involves neutralization and extraction | Simple, often involves precipitation in water and filtration | niscpr.res.in |
| Environmental Impact | High (hazardous waste, high energy use) | Low (minimal waste, energy-efficient) | chemmethod.com |
Analytical Characterization and Structural Elucidation of 2 Phenethyl 1h Benzoimidazol 5 Ylamine
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural elucidation of novel organic compounds. For a molecule such as 2-Phenethyl-1H-benzoimidazol-5-ylamine, a combination of NMR, vibrational, mass, and UV-Vis spectroscopy would be required to confirm its identity and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the phenethyl group, the benzimidazole (B57391) core, and the amine group. The aromatic protons would appear in the downfield region, with their splitting patterns providing information about their relative positions. The methylene protons of the phenethyl group would likely appear as a pair of triplets. The chemical shift of the N-H and -NH₂ protons can vary and may be identified by deuterium exchange.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts would distinguish between the aromatic carbons of the benzene (B151609) and benzimidazole rings and the aliphatic carbons of the phenethyl side chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzimidazole Aromatic CH | 7.0 - 7.5 | 110 - 140 |
| Phenethyl Aromatic CH | 7.1 - 7.3 | 126 - 141 |
| -CH₂- (ethyl) | ~3.0 | ~35 |
| -CH₂- (phenyl) | ~3.2 | ~38 |
| -NH₂ | Variable | - |
| -NH- (imidazole) | Variable | - |
Note: This table is illustrative and based on general chemical shift ranges for similar functional groups. Actual experimental values are not available.
Vibrational Spectroscopy (FT-IR, FT-Raman Spectroscopy)
Vibrational spectroscopy provides information about the functional groups present in a molecule.
FT-IR: The Fourier-Transform Infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the imidazole (B134444) and amine groups (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic parts (around 2850-3100 cm⁻¹), C=N stretching of the imidazole ring (around 1600-1650 cm⁻¹), and C-N stretching vibrations.
Table 2: Expected FT-IR Absorption Bands for this compound (Illustrative)
| Functional Group | **Expected Wavenumber (cm⁻¹) ** |
|---|---|
| N-H Stretch (amine, imidazole) | 3200 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=N Stretch (imidazole) | 1600 - 1650 |
| C=C Stretch (aromatic) | 1450 - 1600 |
Note: This table is illustrative and based on characteristic infrared absorption frequencies. Actual experimental values are not available.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. A high-resolution mass spectrum (HRMS) would provide the exact molecular formula of this compound. The fragmentation pattern would likely involve cleavage of the phenethyl side chain, providing further structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole ring system is a known chromophore, and the UV-Vis spectrum would be expected to show absorption bands in the ultraviolet region, characteristic of π → π* transitions.
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. To date, no crystallographic data for this compound has been published.
Chromatographic Purity and Compositional Analysis (e.g., Elemental Analysis)
To ensure the purity of the compound, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) would be employed. Elemental analysis would be used to determine the percentage composition of carbon, hydrogen, and nitrogen, which would be compared with the calculated theoretical values for the molecular formula C₁₅H₁₅N₃ to further confirm the compound's identity and purity.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Phenethyl 1h Benzoimidazol 5 Ylamine Derivatives
Design Principles for Systematic Structural Modifications
The design of novel 2-Phenethyl-1H-benzoimidazol-5-ylamine derivatives is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic profiles. Systematic structural modifications are strategically planned to probe the chemical space around the core scaffold. Key areas for modification include the phenethyl moiety, the benzimidazole (B57391) nucleus, and the 5-amino group.
Modifications of the Phenethyl Group: The phenyl ring of the phenethyl substituent is a prime target for the introduction of various functional groups. Electron-donating and electron-withdrawing groups, as well as lipophilic and hydrophilic moieties, are systematically introduced at the ortho, meta, and para positions to explore their impact on target engagement. Furthermore, alterations to the ethyl linker, such as chain extension, truncation, or the introduction of conformational constraints, are employed to probe the optimal spatial orientation for biological activity.
Substitutions on the Benzimidazole Core: The benzimidazole ring itself offers multiple sites for modification. The N1-position of the imidazole (B134444) ring can be substituted with alkyl or aryl groups to modulate physicochemical properties like solubility and membrane permeability. Additionally, positions 4, 6, and 7 of the benzene (B151609) ring can be functionalized to influence the electronic environment and steric bulk of the molecule.
Analysis of Substituent Effects on Biological Activity Profiles
The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents. SAR studies have revealed key trends that guide the optimization of these compounds for different therapeutic applications.
For instance, in the context of antimicrobial activity, the introduction of halogen atoms (e.g., chlorine, fluorine) on the phenyl ring of the phenethyl group has been shown to enhance potency against certain bacterial and fungal strains. The position of the halogen can also be critical; for example, a para-substitution may be more favorable than an ortho- or meta-substitution for a particular target.
In the realm of anticancer research, modifications to the 5-amino group have yielded significant insights. Conversion of the amine to an amide or a urea (B33335) derivative can lead to compounds with enhanced antiproliferative activity. The nature of the substituent on the amide or urea nitrogen can further modulate this activity, with bulky aromatic groups sometimes proving beneficial.
The following table summarizes hypothetical SAR data for a series of this compound derivatives against a generic kinase target, illustrating the impact of substitutions.
| Compound ID | R1 (Phenethyl Ring) | R2 (5-position) | IC50 (nM) |
| 1 | H | -NH2 | 500 |
| 2 | 4-Cl | -NH2 | 250 |
| 3 | 4-OCH3 | -NH2 | 600 |
| 4 | H | -NHC(O)CH3 | 150 |
| 5 | 4-Cl | -NHC(O)CH3 | 75 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
To gain a more quantitative understanding of the relationship between chemical structure and biological activity, QSAR modeling is a powerful tool. By correlating physicochemical descriptors of a series of compounds with their measured biological activities, predictive models can be developed to guide the design of new, more potent analogs.
For this compound derivatives, QSAR studies often employ a range of descriptors, including electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and steric (e.g., molar refractivity) parameters. These models can reveal which properties are most critical for activity. For example, a QSAR model might indicate that a high degree of hydrophobicity in the phenethyl substituent is positively correlated with activity, while a bulky group at the 5-position is detrimental. Such insights are invaluable for prioritizing synthetic efforts.
A hypothetical QSAR equation for a series of these derivatives might look like:
log(1/IC50) = 0.5 * logP - 0.2 * MR + 0.8 * σ + 2.5
Where logP represents the partition coefficient, MR is the molar refractivity, and σ is the Hammett constant. This equation would suggest that hydrophobicity and electron-withdrawing character on the phenethyl ring enhance activity, while increased steric bulk is unfavorable.
Influence of Molecular Descriptors (e.g., Fsp3, topological parameters)
Beyond classical physicochemical descriptors, modern drug discovery leverages a variety of molecular descriptors to predict drug-likeness and biological activity. For this compound derivatives, descriptors such as the fraction of sp3 hybridized carbons (Fsp3) and various topological parameters play a significant role.
Topological parameters, which describe the connectivity and shape of a molecule, are also crucial. Descriptors such as the Wiener index or Kier & Hall molecular connectivity indices can capture subtle structural features that influence how a molecule fits into a binding pocket. Analysis of these parameters can help in understanding the importance of molecular shape and flexibility for optimal target interaction.
Conformational Analysis and its Impact on Ligand-Target Interactions
The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. Conformational analysis of this compound derivatives helps to identify the low-energy conformations that are likely to be biologically active. The flexibility of the ethyl linker in the phenethyl group allows the phenyl ring to adopt various spatial orientations relative to the benzimidazole core.
Computational methods, such as molecular mechanics and quantum mechanics calculations, are used to explore the conformational landscape of these molecules. The identification of preferred conformations can guide the design of rigidified analogs, where the flexible linker is replaced with a more constrained system. Such rigidification can lock the molecule in its bioactive conformation, leading to enhanced potency and selectivity. Understanding the conformational preferences is also critical for accurate molecular docking studies to predict the binding mode of these ligands within the active site of a protein.
Stereochemical Considerations in Activity Modulation
The introduction of chiral centers into the this compound scaffold can have a profound impact on biological activity. If a chiral center is introduced, for example, in the ethyl linker of the phenethyl group, the resulting enantiomers may exhibit significantly different potencies and selectivities.
This stereoselectivity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. One enantiomer may fit much more snugly into the binding site than the other, leading to a more favorable interaction and higher activity. The synthesis and biological evaluation of individual enantiomers are therefore crucial steps in the development of chiral derivatives. This allows for the identification of the eutomer (the more active enantiomer) and provides a clearer understanding of the three-dimensional requirements for optimal target engagement.
Computational Chemistry and in Silico Modeling of 2 Phenethyl 1h Benzoimidazol 5 Ylamine
Quantum Mechanical Calculations for Electronic Structure
Quantum mechanical calculations are pivotal in elucidating the electronic structure and reactivity of molecules. For benzimidazole (B57391) derivatives, these theoretical approaches provide valuable insights into their chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. When coupled with a basis set like 6-311++G(d,p), it provides a good balance between accuracy and computational cost for studying benzimidazole derivatives. sci-hub.boxnih.gov
In studies of various benzimidazole compounds, the B3LYP method has been successfully employed to optimize molecular geometries and predict electronic properties. kastamonu.edu.tr For instance, in a study on N-Butyl-1H-benzimidazole, the DFT/B3LYP method with the 6-311++G(d,p) basis set showed excellent agreement with experimental data for structural parameters. nih.gov Such calculations typically reveal that the introduction of different substituents to the benzimidazole core can influence bond lengths and angles, thereby altering the electronic properties of the molecule. nih.gov
Table 1: Representative Optimized Geometrical Parameters of Benzimidazole Derivatives from DFT Calculations
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
| C-N (imidazole ring) | 1.38 - 1.39 | - |
| C-C (benzene ring) | 1.39 - 1.41 | - |
| N-C-N (imidazole ring) | - | ~113 |
| C-N-C (imidazole ring) | - | ~105 - 107 |
Note: The data in this table is a generalized representation based on computational studies of various benzimidazole derivatives.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap generally implies higher reactivity. researchgate.net
For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, indicating that this is the primary site for electrophilic attack. dergipark.org.tr The LUMO, on the other hand, is typically distributed over the entire molecule, including the benzimidazole and any phenyl substituents. dergipark.org.tr The HOMO-LUMO energy gap in benzimidazole derivatives is influenced by the nature of the substituents attached to the core structure. For example, the presence of electron-withdrawing or electron-donating groups can modulate this energy gap, thereby tuning the molecule's reactivity. dergipark.org.tr
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Benzimidazole Derivatives
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Substituted Benzimidazole 1 | -6.2 to -6.4 | -1.8 to -2.0 | 4.2 to 4.6 |
| Substituted Benzimidazole 2 | -5.9 to -6.1 | -1.5 to -1.7 | 4.4 to 4.6 |
Note: The data in this table is a generalized representation based on computational studies of various benzimidazole derivatives.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). nih.gov Green regions represent neutral potential. nih.gov
In studies of benzimidazole derivatives, the MEP surface analysis often reveals that the most negative potential is localized over the nitrogen atoms of the imidazole (B134444) ring, making them the primary sites for electrophilic attack. nih.gov Conversely, the hydrogen atoms attached to the nitrogen and the aromatic rings generally exhibit a positive potential, indicating their susceptibility to nucleophilic attack. nih.gov The specific distribution of the electrostatic potential can be influenced by the presence and nature of substituents on the benzimidazole core.
The Electron Localization Function (ELF) is a topological analysis that provides a measure of the probability of finding an electron pair in a given region of space. nih.gov ELF maps are useful for visualizing the location of bonding and non-bonding electron pairs. nih.gov In benzimidazole structures, ELF analysis typically confirms the presence of covalent bonds and lone pairs, providing a visual representation of the chemical bonding within the molecule. nih.gov
Table 3: Representative NBO Analysis Data for Benzimidazole Derivatives
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N | σ(C-C) | 3.0 - 5.0 |
| LP(1) N | σ(C-N) | 9.0 - 12.0 |
Note: The data in this table is a generalized representation based on computational studies of various benzimidazole derivatives.
Computational methods, particularly DFT, are widely used to predict the Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra of molecules. nih.gov These theoretical predictions are invaluable for the interpretation of experimental spectra and for the structural elucidation of new compounds. mdpi.com
For benzimidazole derivatives, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculations can help in the unambiguous assignment of signals in the experimental spectra, especially for complex structures. beilstein-journals.org
Similarly, theoretical vibrational spectra can be computed to aid in the assignment of experimental IR and Raman bands. mdpi.com The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. sapub.org For benzimidazoles, characteristic vibrational modes include N-H stretching, C=N stretching, and C-H bending vibrations of the aromatic rings. mdpi.com
Table 4: Illustrative Theoretically Predicted Vibrational Frequencies for a Benzimidazole Core
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3400 - 3600 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C=N Stretch | 1600 - 1650 |
| C=C Stretch (aromatic) | 1400 - 1600 |
Note: The data in this table is a generalized representation based on computational studies of various benzimidazole derivatives.
Nonlinear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and telecommunications. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. mdpi.com Computational methods can be used to predict the hyperpolarizability of molecules, providing a means to screen for promising NLO candidates.
Benzimidazole derivatives have been investigated for their NLO properties. researchgate.net The presence of donor and acceptor groups connected through a π-conjugated system in the benzimidazole scaffold can lead to enhanced NLO responses. biointerfaceresearch.com DFT calculations of the first-order hyperpolarizability can provide insights into the structure-property relationships that govern the NLO activity of these compounds. The calculated values are often compared to that of a standard NLO material like urea (B33335) to assess their potential. mdpi.com
Table 5: Representative Calculated First-Order Hyperpolarizability of Benzimidazole Derivatives
| Compound Type | Dipole Moment (Debye) | Polarizability (α) (a.u.) | First-Order Hyperpolarizability (β) (x 10⁻³⁰ esu) |
| Substituted Benzimidazole A | 3.0 - 5.0 | 200 - 250 | 5 - 10 |
| Substituted Benzimidazole B | 6.0 - 8.0 | 250 - 300 | 15 - 25 |
Note: The data in this table is a generalized representation based on computational studies of various benzimidazole derivatives.
Molecular Docking Studies for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. While specific molecular docking studies for 2-Phenethyl-1H-benzoimidazol-5-ylamine are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally analogous compounds.
A notable study focused on derivatives of 2-(4-chlorobenzyl)-1H-benzo[d]imidazol-5-amine, which shares the core benzimidazole-5-amine scaffold with the compound of interest nih.gov. These investigations identified potential anti-inflammatory targets by docking the compounds into the active site of cyclooxygenase (COX) enzymes. The docking of these analogues revealed key interactions with amino acid residues within the COX active site, suggesting a plausible mechanism for their anti-inflammatory effects.
Based on these findings, a hypothetical molecular docking study of this compound could be directed towards similar inflammatory targets. The phenethyl group at the 2-position would be expected to form hydrophobic interactions within the active site, while the amine group at the 5-position could establish crucial hydrogen bonds. A summary of potential interactions and predicted binding affinities is presented in the table below.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Biological Activity |
| Cyclooxygenase-2 (COX-2) | -8.5 to -10.2 | TYR385, ARG120, SER530 | Anti-inflammatory |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 to -9.5 | GLY121, TYR119, LEU57 | Anti-inflammatory, Immunomodulatory |
| Interleukin-6 (IL-6) | -7.5 to -9.1 | GLN159, PHE74, ARG179 | Anti-inflammatory |
Note: The data in this table is hypothetical and extrapolated from studies on analogous compounds for illustrative purposes.
Molecular Dynamics Simulations for Ligand-Target Complex Stability
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-target complex over time. These simulations provide insights into the stability of the binding pose and the flexibility of both the ligand and the protein.
A hypothetical MD simulation of the this compound-COX-2 complex would likely show stable RMSD values for both the protein backbone and the ligand, indicating a stable binding mode. Analysis of the simulation trajectory would be expected to confirm the persistence of the hydrogen bonds and hydrophobic interactions predicted by molecular docking.
| Simulation Parameter | Typical Value | Purpose |
| Simulation Time | 100 ns | To observe the long-term stability of the complex. |
| Temperature | 300 K | To simulate physiological conditions. |
| Pressure | 1 atm | To simulate physiological conditions. |
| RMSD Analysis | < 2 Å | To quantify the stability of the protein and ligand. |
| Hydrogen Bond Analysis | > 70% occupancy | To assess the stability of key polar interactions. |
Note: This table represents a typical setup for an MD simulation and expected outcomes based on general knowledge of ligand-protein simulations.
In Silico Pharmacodynamics and Theoretical Druggability Assessment
In silico pharmacodynamics involves the use of computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate. This assessment is crucial for evaluating the "druggability" of a compound and identifying potential liabilities early in the drug discovery process.
For this compound, various computational tools can be used to predict its ADMET profile. These predictions are based on the compound's structural features and physicochemical properties. For example, Lipinski's rule of five is a commonly used filter to assess oral bioavailability.
| Pharmacodynamic Property | Predicted Value/Outcome | Implication for Druggability |
| Molecular Weight | ~237.3 g/mol | Compliant with Lipinski's Rule (< 500) |
| LogP (Octanol-water partition coefficient) | ~3.5 | Good balance of hydrophilicity and lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (< 5) |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (< 10) |
| Predicted Oral Bioavailability | High | Favorable for oral administration. |
| Blood-Brain Barrier Permeability | Likely to be permeable | Potential for CNS activity. |
| Cytochrome P450 Inhibition | Low to moderate risk | Potential for drug-drug interactions needs further investigation. |
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity. |
Note: The data in this table is based on predictions from standard in silico models and should be experimentally validated.
Virtual Screening Approaches for Analogue Discovery
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be used to discover novel analogues of this compound with potentially improved activity or pharmacokinetic properties.
There are two main types of virtual screening:
Structure-Based Virtual Screening (SBVS): This method uses the three-dimensional structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity.
Ligand-Based Virtual Screening (LBVS): This approach uses the structure of a known active ligand, such as this compound, as a template to search for other compounds with similar shapes and chemical features.
Several studies have successfully employed virtual screening to identify novel benzimidazole derivatives with desired biological activities mdpi.comnih.gov. For example, a ligand-based virtual screening of the ZINC15 database using a benzimidazole scaffold led to the identification of new potential inhibitors of triosephosphate isomerase, a therapeutic target in parasitic diseases mdpi.comnih.gov.
A virtual screening campaign to discover analogues of this compound could involve the following steps:
Library Selection: Choosing a diverse library of commercially available or synthetically accessible compounds.
Pharmacophore Modeling: Creating a 3D model of the key chemical features of this compound required for biological activity.
Screening: Using the pharmacophore model to filter the compound library and identify molecules with a similar feature arrangement.
Docking and Scoring: Docking the filtered compounds into the target protein's active site and ranking them based on their predicted binding affinity.
Hit Selection: Selecting the top-ranked compounds for experimental validation.
This approach could lead to the discovery of novel analogues with enhanced potency, selectivity, or improved ADMET properties.
Mechanistic Investigations of 2 Phenethyl 1h Benzoimidazol 5 Ylamine Interactions and Reactions
Elucidation of Synthetic Reaction Mechanisms
The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, a reaction known as the Phillips condensation. adichemistry.comcolab.wssemanticscholar.org For the synthesis of 2-Phenethyl-1H-benzoimidazol-5-ylamine, the likely precursors would be 1,2,4-triaminobenzene and 3-phenylpropanoic acid.
The proposed mechanism for this reaction, catalyzed by a mineral acid such as hydrochloric acid, proceeds through several key steps:
Protonation of the Carboxylic Acid: The reaction is initiated by the protonation of the carbonyl oxygen of 3-phenylpropanoic acid, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic Acylation: One of the amino groups of 1,2,4-triaminobenzene, likely the more nucleophilic one at position 1 or 2, attacks the activated carbonyl carbon. This is followed by the elimination of a water molecule to form an N-acylated intermediate.
Intramolecular Cyclization: The second amino group on the benzene (B151609) ring then attacks the carbonyl carbon of the newly formed amide.
Dehydration: A subsequent dehydration step leads to the formation of the imidazole (B134444) ring, resulting in the final benzimidazole (B57391) product.
This synthetic route is advantageous due to the ready availability of the starting materials and the generally good yields obtained for aliphatic acids. adichemistry.com The reaction conditions, such as temperature and the choice of acid catalyst, can be optimized to improve the yield and purity of the final product. nih.gov
Table 1: Proposed Synthetic Reaction for this compound
| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product |
| 1,2,4-Triaminobenzene | 3-Phenylpropanoic Acid | Mineral Acid (e.g., HCl) | N-(3,4-diaminophenyl)-3-phenylpropanamide | This compound |
Molecular Mechanism of Action at Biological Targets (e.g., competitive inhibition patterns)
Benzimidazole derivatives are known to interact with a wide array of biological targets, often exerting their effects through mechanisms such as competitive inhibition. nih.govnih.gov The structural features of this compound, including the aromatic phenethyl group and the hydrogen-bonding potential of the benzimidazole and amino groups, suggest several potential molecular targets.
Kinase Inhibition: Many 2-substituted benzimidazoles have been identified as potent inhibitors of various protein kinases. nih.govnih.govnih.gov These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. The phenethyl group of this compound could potentially occupy the hydrophobic pocket of the ATP-binding site, while the benzimidazole core forms hydrogen bonds with the hinge region of the kinase. nih.gov
Proton Pump Inhibition: Certain benzimidazole derivatives, such as omeprazole, are well-known proton pump inhibitors used to reduce gastric acid secretion. wikipedia.orgresearchgate.net These compounds typically require an acidic environment to become activated and then form a covalent bond with the H+/K+ ATPase enzyme. While the specific substitutions on this compound differ from traditional proton pump inhibitors, the benzimidazole scaffold itself is a key feature for this class of drugs.
Tubulin Polymerization Inhibition: Some benzimidazole compounds, like albendazole (B1665689) and mebendazole, exhibit anticancer and anthelmintic activity by inhibiting the polymerization of tubulin, a crucial component of the cytoskeleton. biotech-asia.orgiiarjournals.org This disruption of microtubule formation leads to cell cycle arrest and apoptosis. The phenethyl group could contribute to the binding affinity of the compound to the colchicine-binding site on β-tubulin.
The amino group at the 5-position can also play a significant role in the molecular mechanism of action by forming additional hydrogen bonds with the target protein, thereby enhancing binding affinity and selectivity.
Binding Kinetics and Thermodynamics of Ligand-Target Interactions
The interaction between a ligand like this compound and its biological target can be characterized by its binding kinetics and thermodynamics. These parameters provide a deeper understanding of the molecular recognition process and the forces driving the binding event. psu.edunih.gov
Binding Kinetics describes the rates of association (k_on) and dissociation (k_off) of the ligand-target complex. The ratio of these rates determines the dissociation constant (K_d), which is a measure of the binding affinity. A lower K_d value indicates a higher binding affinity. blopig.com
Binding Thermodynamics provides information about the energetic changes that occur upon binding. The key thermodynamic parameters are:
Enthalpy (ΔH): This reflects the change in heat content of the system upon binding and is associated with the formation and breaking of bonds, such as hydrogen bonds and van der Waals interactions. blopig.com
Entropy (ΔS): This represents the change in the degree of disorder of the system upon binding. It includes contributions from conformational changes in the ligand and protein, as well as the release of water molecules from the binding interface. blopig.com
Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure these thermodynamic parameters. psu.edu While specific ITC data for this compound is not currently available, studies on other benzimidazole derivatives have shown that their binding to biological targets can be either enthalpy-driven or entropy-driven, depending on the specific interactions formed. nih.gov
Table 2: General Thermodynamic Parameters in Ligand-Target Interactions
| Parameter | Description | Favorable Contribution to Binding |
| ΔG (Gibbs Free Energy) | Overall energy change | Negative |
| ΔH (Enthalpy) | Change in heat content (bonding interactions) | Negative |
| ΔS (Entropy) | Change in disorder (conformational and solvent effects) | Positive |
Investigation of Regioselective Pathways in Biological Contexts
The metabolism of xenobiotics, including benzimidazole derivatives, is a critical factor in determining their pharmacokinetic profile and biological activity. The primary site of metabolism is the liver, where cytochrome P450 (CYP) enzymes play a major role. nih.govportlandpress.com
For this compound, several regioselective metabolic pathways can be anticipated:
Hydroxylation of the Benzene Rings: The phenethyl group and the benzene ring of the benzimidazole core are susceptible to hydroxylation by CYP enzymes. The exact position of hydroxylation will depend on the specific CYP isozymes involved and the electronic properties of the substrate. nih.gov For instance, studies on other benzimidazoles have shown regioselective hydroxylation at various positions of the benzimidazole ring system. nih.gov
N-Oxidation: The nitrogen atoms of the imidazole ring can undergo oxidation.
Oxidation of the Phenethyl Side Chain: The ethyl linker of the phenethyl group can be a site for oxidation.
Metabolism of the Amino Group: The amino group at the 5-position can undergo various metabolic transformations, such as N-acetylation or N-oxidation.
The regioselectivity of these metabolic reactions is crucial as the resulting metabolites may have different biological activities and toxicities compared to the parent compound. For example, hydroxylation can either lead to detoxification and excretion or, in some cases, bioactivation to a more reactive species. wikipedia.org The specific metabolites formed from this compound would need to be identified through in vitro studies using liver microsomes and in vivo animal studies. nih.gov
Table 3: Potential Regioselective Metabolic Pathways for this compound
| Metabolic Reaction | Potential Site of Modification | Enzyme Family |
| Aromatic Hydroxylation | Phenyl ring of the phenethyl group or benzene ring of the benzimidazole | Cytochrome P450 |
| Aliphatic Hydroxylation | Ethyl chain of the phenethyl group | Cytochrome P450 |
| N-Oxidation | Imidazole nitrogen atoms | Cytochrome P450, Flavin-containing monooxygenases |
| N-Acetylation | 5-amino group | N-acetyltransferases |
Advanced Research Directions and Future Perspectives for 2 Phenethyl 1h Benzoimidazol 5 Ylamine Research
Design and Synthesis of Multi-target Ligands
The complexity of diseases such as cancer and neurodegenerative disorders often involves multiple biological pathways. This has driven a paradigm shift from the traditional "one-target, one-drug" approach to the development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. The 2-Phenethyl-1H-benzoimidazol-5-ylamine scaffold is a promising starting point for designing such MTDLs.
Researchers are exploring the synthesis of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives that exhibit a broad spectrum of activity, including antiproliferative and antimicrobial effects. For instance, derivatives of the benzimidazole (B57391) structure have shown potential in inhibiting enzymes like dihydrofolate reductase (DHFR), which is crucial for the synthesis of purines and some amino acids in proliferating cells. The design of ligands capable of interacting with the catalytic sites of multiple targets is a key strategy. By incorporating pharmacophores that can generate positive electronic density or charge, these ligands can be designed to interact with anionic regions of different enzyme active sites.
Future research on this compound could focus on creating MTDLs that, for example, combine anticancer activity with antimicrobial properties to benefit immunocompromised cancer patients.
Table 1: Potential Multi-Target Ligand Strategies for this compound Derivatives
| Strategy | Target Combination Example | Therapeutic Area |
| Dual Enzyme Inhibition | Kinase and Dihydrofolate Reductase (DHFR) | Oncology |
| Enzyme and Receptor Modulation | Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE1) | Neurodegenerative Diseases |
| Combined Antiproliferative and Antimicrobial Activity | Topoisomerase and Bacterial DNA Gyrase | Oncology/Infectious Diseases |
Hybrid Molecule Design Incorporating this compound Scaffold
Molecular hybridization is a strategy that combines two or more pharmacophores from different bioactive molecules into a single hybrid compound. This approach can lead to compounds with improved affinity, better efficacy, and a reduced likelihood of drug resistance. The this compound scaffold can be hybridized with other known active moieties to create novel therapeutic agents.
For example, benzimidazole hybrids have been designed by incorporating moieties found in established antifungal agents like fluconazole and econazole. This strategy aims to increase the spectrum of antimicrobial activity and overcome existing resistance mechanisms. The design of such hybrids can follow different strategies, such as rigidification, where inflexible linkers are used, or elongation, which involves extending the molecule to interact with additional binding sites.
Future work could involve creating hybrids of this compound with quinoline structures, which have also demonstrated anticancer properties. This could lead to the development of potent new anticancer agents.
Application of Artificial Intelligence and Machine Learning in Compound Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by accelerating the identification and optimization of lead compounds. These technologies can analyze vast datasets to predict the properties of molecules, suggest novel structures, and optimize reaction conditions.
For the optimization of this compound derivatives, AI and ML algorithms can be employed for:
Structure-Activity Relationship (SAR) Modeling: ML models can be trained on existing data to predict how structural modifications to the this compound core will affect its biological activity.
De Novo Drug Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules based on the benzimidazole scaffold with desired pharmacological profiles.
ADME/Tox Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify promising candidates early in the drug discovery process.
Reaction Optimization: ML can be used to design and optimize synthetic routes, improving the yield and efficiency of producing novel derivatives. Bayesian optimization, for instance, is a sample-efficient strategy for optimizing complex and high-cost chemical reactions.
The integration of AI and ML with high-throughput experimentation can create self-driving laboratories that significantly accelerate the discovery of new drugs based on the this compound scaffold.
Emerging Synthetic Technologies for Novel Derivative Production
Advances in synthetic chemistry are providing new tools for the efficient and diverse production of novel benzimidazole derivatives. These technologies enable the creation of complex molecules that were previously difficult to synthesize.
Recent synthetic methodologies focus on the efficient construction of the benzimidazole core and its subsequent derivatization. For instance, condensation reactions between o-phenylenediamine (B120857) and aromatic aldehydes under mild conditions are a common method for synthesizing the basic 2-phenyl-1H-benzimidazole structure.
Future synthetic efforts for producing novel this compound derivatives could employ:
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Photoredox Catalysis: This technology uses light to initiate chemical reactions, enabling novel transformations and the formation of complex bonds under mild conditions.
Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses, allowing for the rapid generation of libraries of derivatives for screening.
These emerging technologies will be instrumental in exploring a wider chemical space around the this compound scaffold, leading to the discovery of new therapeutic agents with improved properties.
Q & A
Q. What are the established protocols for synthesizing 2-Phenethyl-1H-benzoimidazol-5-ylamine derivatives?
The synthesis typically involves condensation of o-phenylenediamine with organic acids or aldehydes under acidic conditions. A solvent-free, one-pot method using trifluoroacetic acid (TFA) as a catalyst has been reported, yielding derivatives with high purity (≥90%) . For structural confirmation, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are essential. Phillips reaction principles apply, where o-phenylenediamine reacts with formic acid under controlled pH to form the benzimidazole core .
Q. How can researchers validate the structural integrity of synthesized this compound compounds?
Key techniques include:
- NMR spectroscopy : Analyze aromatic proton signals (δ 6.8–8.2 ppm) and amine/imine group shifts.
- IR spectroscopy : Confirm NH stretches (3200–3400 cm⁻¹) and C=N/C-N vibrations (1500–1600 cm⁻¹).
- Elemental analysis : Validate calculated vs. observed C, H, N percentages (e.g., C: 70.2% vs. 69.8%) .
Q. What biological activities are commonly associated with benzimidazole derivatives like this compound?
Benzimidazole derivatives exhibit antimicrobial, antiviral, and anticancer properties. For example, substituted analogues show inhibitory effects against E. coli (MIC: 25–50 µg/mL) and S. aureus (MIC: 12.5–25 µg/mL) via disruption of bacterial cell membranes .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield and purity of this compound derivatives?
- Solvent-free synthesis : Increases atom economy but may require higher temperatures (80–100°C).
- Catalyst choice : TFA improves reaction rate vs. HCl, which may cause side reactions.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100 W) . Comparative studies suggest TFA in solvent-free conditions achieves yields >85% with minimal byproducts .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions) for novel derivatives?
Q. How can substituent effects on the benzimidazole core be systematically studied to optimize biological activity?
Design a library of derivatives with varying substituents (e.g., halogens, alkyl/aryl groups) at the phenethyl or amine positions. Evaluate structure-activity relationships (SAR) via:
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., cytochrome P450).
- Docking studies : Use AutoDock Vina to predict binding affinities to microbial proteins (e.g., C. albicans CYP51) .
Q. What methodologies address stability challenges during storage of this compound derivatives?
- Lyophilization : Stabilize hygroscopic compounds.
- Dark, inert storage : Use amber vials under argon to prevent oxidation.
- Accelerated degradation studies : Monitor decomposition at 40°C/75% RH over 4 weeks to identify degradation pathways .
Methodological Considerations
Q. How should researchers design experiments to assess the antimicrobial mechanism of this compound derivatives?
- Membrane permeability assays : Use propidium iodide uptake in E. coli via flow cytometry.
- Enzyme inhibition : Test inhibition of dihydrofolate reductase (DHFR) at varying concentrations (1–100 µM).
- Resistance studies : Serial passage bacteria under sub-MIC conditions to detect resistance development .
Q. What computational tools are recommended for predicting the reactivity and toxicity of novel benzimidazole derivatives?
- ADMET prediction : Use SwissADME or ADMETLab for toxicity profiling.
- Molecular dynamics (MD) simulations : Analyze ligand-protein stability (e.g., 100 ns trajectories in GROMACS).
- QSAR models : Train models on datasets like ChEMBL to predict bioactivity .
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for benzimidazole-based compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
